molecular formula C27H27N5O3 B2536749 7-(4-benzoylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040647-52-6

7-(4-benzoylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2536749
CAS No.: 1040647-52-6
M. Wt: 469.545
InChI Key: VMBVYVOOSXZJBY-UHFFFAOYSA-N
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Description

7-(4-Benzoylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring followed by the introduction of the benzoyl group. One common synthetic route includes the reaction of piperazine with benzoyl chloride under controlled conditions to form 4-benzoylpiperazine. This intermediate is then further reacted with other reagents to introduce the pyrazolopyridine core.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

This compound has shown promise in several scientific research areas, including chemistry, biology, medicine, and industry Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development

  • Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: In studying enzyme inhibition and receptor binding.

  • Medicine: As a lead compound for the development of new therapeutic agents.

  • Industry: In the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or modulator, depending on its structure and the biological system it interacts with. Detailed studies are required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

This compound can be compared with other similar pyrazolopyridines and piperazine derivatives. Some similar compounds include:

  • 7-(4-benzoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

  • 7-(4-benzoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

These compounds share structural similarities but differ in their substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

7-(4-benzoylpiperazine-1-carbonyl)-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3/c1-19(2)31-17-22(24-23(18-31)27(35)32(28-24)21-11-7-4-8-12-21)26(34)30-15-13-29(14-16-30)25(33)20-9-5-3-6-10-20/h3-12,17-19H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBVYVOOSXZJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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